molecular formula C23H29N7O4 B2832092 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-01-1

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2832092
CAS RN: 941965-01-1
M. Wt: 467.53
InChI Key: PEMYXQWPBIJJCY-UHFFFAOYSA-N
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Description

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N7O4 and its molecular weight is 467.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound and its derivatives are part of a broader class of purine analogues, known for their potential biological activities. The synthesis involves complex chemical reactions, aiming to explore the structure-activity relationships and enhance specific properties like hydrophilicity or receptor affinity. For instance, Baraldi et al. (2008) extended their studies on imidazo[2,1-f]purinones, aiming to improve potency and hydrophilicity through various substitutions, which also included docking and 3D-QSAR studies to investigate the A(3) adenosine receptor binding disposition of these compounds (Baraldi et al., 2008).

Antiviral and Antineoplastic Applications

Some derivatives have been evaluated for their antiviral and antineoplastic (anti-cancer) activities. For example, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and nucleotides, evaluating them against various viruses in tissue culture, observing moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). Furthermore, Cholody et al. (1996) synthesized 5-amino-substituted derivatives of imidazoacridinones, demonstrating potent in vivo activity against murine P388 leukemia, indicating the potential antineoplastic applications of such compounds (Cholody et al., 1996).

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O4/c1-3-16-6-4-7-18(12-16)34-14-17(31)13-30-19-20(28(2)23(33)27-21(19)32)26-22(30)25-8-5-10-29-11-9-24-15-29/h4,6-7,9,11-12,15,17,31H,3,5,8,10,13-14H2,1-2H3,(H,25,26)(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMYXQWPBIJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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